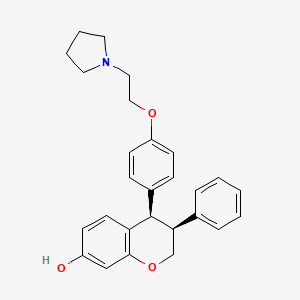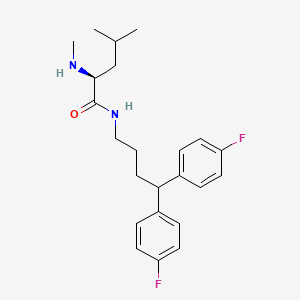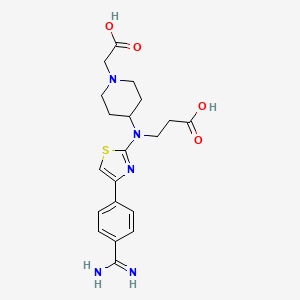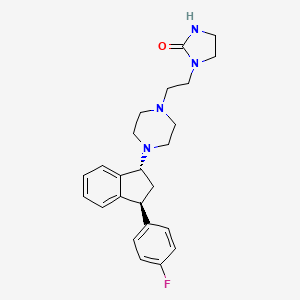
Irindalone
Descripción general
Descripción
Irindalona es un compuesto conocido por su potente actividad antagonista sobre los receptores de serotonina (5-HT2). Químicamente se clasifica como un derivado de piperazino-3-fenilindano y se ha estudiado por sus efectos en el sistema nervioso central, particularmente en relación con sus propiedades antihipertensivas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de irindalona implica múltiples pasos, comenzando con el derivado de indanona apropiado. Los pasos clave incluyen:
Formación del núcleo de indanona: Esto implica la ciclación de un precursor adecuado.
Introducción de la porción de piperazina: Esto se logra típicamente a través de reacciones de sustitución nucleofílica.
Modificaciones finales:
Métodos de producción industrial
La producción industrial de irindalona sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Irindalona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esto puede conducir a la formación de derivados hidroxilados.
Reducción: Esto puede modificar el núcleo de indanona o el anillo de piperazina.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el trióxido de cromo.
Agentes reductores: Como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos de sustitución: Como agentes halogenantes o agentes alquilantes.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados, reducidos o sustituidos de irindalona, que pueden tener diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto de referencia en estudios que involucran antagonistas de los receptores de serotonina.
Biología: Investigado por sus efectos sobre los procesos biológicos mediados por la serotonina.
Medicina: Explorado por sus propiedades antihipertensivas y su posible uso en el tratamiento de afecciones como la hipertensión y ciertos trastornos psiquiátricos.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de serotonina
Mecanismo De Acción
Irindalona ejerce sus efectos principalmente a través del antagonismo de los receptores de serotonina (5-HT2). Al bloquear estos receptores, inhibe las vías de señalización mediadas por la serotonina, lo que lleva a diversos efectos fisiológicos como la reducción de la presión arterial y la alteración de la liberación de neurotransmisores. El compuesto tiene una alta afinidad por los receptores 5-HT2 y una menor afinidad por otros tipos de receptores, como los α1-adrenorreceptores .
Comparación Con Compuestos Similares
Compuestos similares
Ketanserina: Otro antagonista del receptor 5-HT2 con propiedades antihipertensivas similares.
Pirenperona: Un antagonista selectivo del receptor 5-HT2 utilizado en la investigación.
Tefludazina: Un compuesto neuroléptico relacionado con la irindalona pero con diferentes afinidades por los receptores
Singularidad de la irindalona
Irindalona es única debido a su perfil específico de afinidad por los receptores, lo que la hace particularmente efectiva en ciertas aplicaciones terapéuticas. A diferencia de algunos compuestos similares, la irindalona tiene una afinidad muy débil por los receptores de dopamina y no exhibe propiedades neurolépticas, lo que la convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
1-[2-[4-[(1R,3S)-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O/c25-19-7-5-18(6-8-19)22-17-23(21-4-2-1-3-20(21)22)28-14-11-27(12-15-28)13-16-29-10-9-26-24(29)30/h1-8,22-23H,9-17H2,(H,26,30)/t22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAMYXPEZSUOCU-XZOQPEGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCN2CCN(CC2)C3CC(C4=CC=CC=C34)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)N1)CCN2CCN(CC2)[C@@H]3C[C@H](C4=CC=CC=C34)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242274 | |
| Record name | Irindalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96478-43-2 | |
| Record name | Irindalone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irindalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRINDALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F39T8N10K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


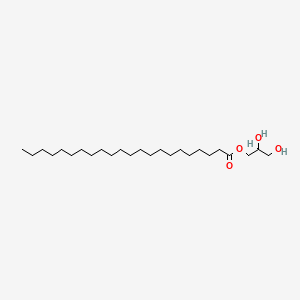
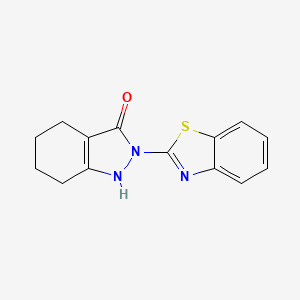

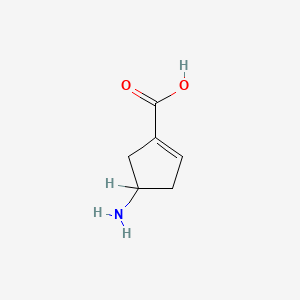
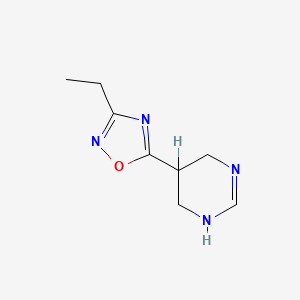
![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)

